2-Cloro-5-cianopiridina

Descripción general

Descripción

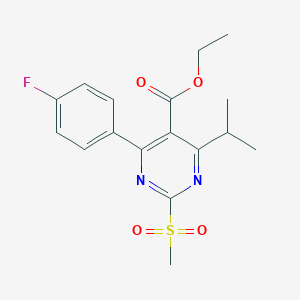

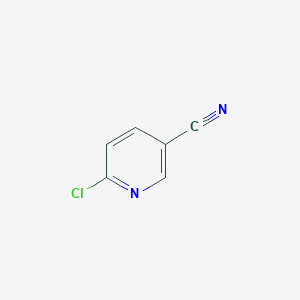

6-Chloro-3-pyridinecarbonitrile is a substituted pyridine.

Aplicaciones Científicas De Investigación

Farmacología: Investigación de la Enfermedad de Alzheimer

2-Cloro-5-cianopiridina: se ha utilizado en la síntesis de carboxilatos de Cu(II) heterolépticos, que muestran promesa en el tratamiento de la enfermedad de Alzheimer. Estos compuestos exhiben una alta inhibición contra las enzimas acetilcolinesterasa y butirilcolinesterasa, lo que sugiere posibles aplicaciones terapéuticas .

Agricultura: Síntesis de Plaguicidas

En el sector agrícola, This compound sirve como precursor en la síntesis de compuestos con propiedades pesticidas. Está involucrada en la creación de derivados de trifluorometilpiridina, que son motivos estructurales clave en los ingredientes agroquímicos activos .

Ciencia de Materiales: Materiales Electrónicos

Este compuesto es significativo en la ciencia de los materiales, particularmente en el desarrollo de materiales electrónicos. Sus derivados se utilizan en la creación de polímeros conductores y otros materiales que tienen aplicaciones en la electrónica .

Síntesis Química: Intermediario Orgánico

This compound: es un intermediario valioso en la síntesis orgánica. Se utiliza para preparar varios derivados de piridina, que son bloques de construcción cruciales en la síntesis de moléculas orgánicas más complejas .

Ciencia Ambiental: Estudios de Ecotoxicología

Si bien no se utiliza directamente en la ciencia ambiental, This compound está sujeta a estudios de ecotoxicología para comprender su impacto en el medio ambiente y garantizar prácticas seguras de manejo y eliminación .

Investigación Bioquímica: Material Biológico

En la investigación bioquímica, This compound se emplea como un reactivo bioquímico. Se utiliza como material biológico o compuesto orgánico en la investigación relacionada con las ciencias de la vida, contribuyendo a la comprensión de los procesos bioquímicos .

Mecanismo De Acción

Target of Action

2-Chloro-5-cyanopyridine is a biochemical reagent . It’s important to note that the targets can vary depending on the specific biological or chemical context in which the compound is used.

Mode of Action

As a biochemical reagent, it is likely to interact with its targets through chemical reactions, leading to changes in the target molecules . The exact nature of these interactions would depend on the specific targets and the context of the reaction.

Biochemical Pathways

As a biochemical reagent, it could potentially be involved in a variety of biochemical reactions and pathways, depending on its specific targets and the context of its use .

Result of Action

As a biochemical reagent, its effects would depend on the specific reactions it is involved in and the context of its use .

Análisis Bioquímico

Biochemical Properties

2-Chloro-5-cyanopyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of (6-chloro-3-pyridyl)methylamine and 2-(N-methyl-N-isopropylamino)-5-cyanopyridine . These interactions are crucial for the synthesis of complex organic molecules, which can be used in further biochemical studies.

Molecular Mechanism

At the molecular level, 2-Chloro-5-cyanopyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. These binding interactions can result in changes in gene expression, which can further influence cellular processes. The detailed understanding of these molecular mechanisms is crucial for the development of new biochemical applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-5-cyanopyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-5-cyanopyridine is stable under normal conditions, but its effects can vary depending on the experimental setup and duration .

Dosage Effects in Animal Models

The effects of 2-Chloro-5-cyanopyridine vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of 2-Chloro-5-cyanopyridine in biochemical research .

Transport and Distribution

The transport and distribution of 2-Chloro-5-cyanopyridine within cells and tissues are critical for its biochemical effects. The compound can interact with specific transporters or binding proteins, which can influence its localization and accumulation within cells. These interactions are important for understanding the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of 2-Chloro-5-cyanopyridine can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding these localization mechanisms is crucial for elucidating the compound’s role in cellular processes .

Propiedades

IUPAC Name |

6-chloropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORIQLMBUPMABDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408888 | |

| Record name | 2-Chloro-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33252-28-7 | |

| Record name | 6-Chloronicotinonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33252-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-chloro-5-cyanopyridine in organic synthesis?

A: 2-Chloro-5-cyanopyridine serves as a valuable building block in organic synthesis, particularly for constructing nitrogen-containing heterocyclic compounds. Its structure, featuring both a chlorine atom and a cyano group, allows for diverse chemical transformations. [, ] For instance, it serves as a precursor to substituted pyridines, which are prevalent in pharmaceuticals and agrochemicals. [, ]

Q2: The provided research mentions the synthesis of N-acylated 2-chloro-5-aminomethylpyridines. What is the advantage of the described method?

A: A key advantage highlighted in the research [] is the ability to produce N-acylated 2-chloro-5-aminomethylpyridines in high yield without using ammonia. This is achieved by directly hydrogenating 2-chloro-5-cyanopyridine in the presence of an acylating agent. This method streamlines the synthesis by avoiding the need for a separate amination step.

Q3: Can you provide an example of how 2-chloro-5-cyanopyridine is used to develop compounds with potential biological activity?

A: One study [] explored the fungicidal activity of derivatives derived from 2-chloro-5-cyanopyridine. Researchers synthesized a series of 2-Chloro-N-[6-(3-chlorophenoxy)-pyridin-3-ylmethyl]-nicotinamide derivatives using 2-chloro-5-cyanopyridine as a starting material. The synthesized compounds were then tested for their ability to inhibit fungal growth, demonstrating the potential of using 2-chloro-5-cyanopyridine as a scaffold for developing novel antifungal agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

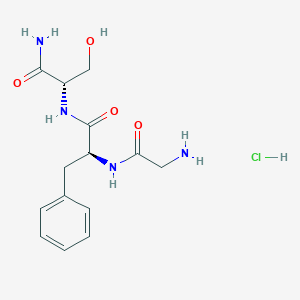

![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)